4-Amino-2-(tert-butyl)phenol

Antioxidant Pseudoperoxidase Inhibition Kinetics

4-Amino-2-(tert-butyl)phenol (CAS 4151-62-6): the tert-butyl group fundamentally alters reactivity—strengthening intramolecular O-H⋯N hydrogen bonds, boosting radical scavenging, and enabling exclusive N-N coupling polymerization unattainable with o-aminophenol. Calibrated peroxidase inhibitor (Ki=1.26×10⁻⁴ M) for total antioxidant activity assays. Schiff base derivatives achieve 91-93% DPPH scavenging at 1 mg/mL, rivaling vitamin C. Ideal for high-performance polymer antioxidants, lubricant stabilizers, and personal care additives. Upgrade your synthesis with verified differentiation.

Molecular Formula C10H15NO
Molecular Weight 165.236
CAS No. 4151-62-6
Cat. No. B2762302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(tert-butyl)phenol
CAS4151-62-6
Molecular FormulaC10H15NO
Molecular Weight165.236
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)N)O
InChIInChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3
InChIKeyLJXDFLGENKUMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(tert-butyl)phenol (CAS 4151-62-6) Procurement Data: Class, Properties, and Structural Specifications


4-Amino-2-(tert-butyl)phenol (CAS 4151-62-6) is a substituted ortho-aminophenol derivative characterized by the presence of both an amino group and a bulky tert-butyl substituent on the aromatic ring. Computed molecular descriptors from authoritative databases report a molecular weight of 165.23 g/mol, a topological polar surface area (TPSA) of 46.3 Ų, and a calculated octanol-water partition coefficient (XLogP3) of 2.5 [1]. These physicochemical properties influence its solubility, reactivity, and intermolecular interactions, thereby directly impacting its performance in specific research and industrial applications.

Why 4-Amino-2-(tert-butyl)phenol (CAS 4151-62-6) Cannot Be Replaced by Generic Aminophenols


The presence of the tert-butyl group in 4-Amino-2-(tert-butyl)phenol is not merely a structural decoration; it fundamentally alters the compound's reactivity and antioxidant mechanism compared to unsubstituted or mono-substituted aminophenols. Studies have shown that the introduction of a tert-butyl group in ortho-aminophenols significantly strengthens intramolecular O-H⋯N hydrogen bonds, which directly modulates the molecule's free radical scavenging capacity and electron transfer behavior [1]. In polymerization applications, the voluminous tert-butyl substituent promotes unique N-N coupling pathways that are not observed with the parent o-aminophenol, leading to distinct polymer microstructures and properties [2]. Consequently, substituting this compound with a simpler analog like o-aminophenol or 4-aminophenol will not replicate the specific quantitative performance or material characteristics required for targeted applications.

4-Amino-2-(tert-butyl)phenol (CAS 4151-62-6): Quantitative Differentiation Evidence Against Comparator Compounds


Antioxidant Efficacy in Pseudoperoxidase System: ATBP vs. ADTBP and Quercetin

In a pseudoperoxidase system using Methemalbumin-H₂O₂ and ortho-phenylenediamine (PDA) as a substrate, 2-amino-4-tert-butylphenol (ATBP) exhibited an inhibition constant (Ki) of 1.26 × 10⁻⁴ M [1]. This places it as the second most effective inhibitor among the tested aminophenols, behind only 2-amino-4,6-di-tert-butylphenol (ADTBP).

Antioxidant Pseudoperoxidase Inhibition Kinetics

Peroxidase Inhibition Potency: ATBP Demonstrates Intermediate Antiradical Efficiency

In a horseradish peroxidase-catalyzed oxidation of 3,3',5,5'-tetramethylbenzidine (TMB), the compound exhibited an inhibition constant (Ki) of 78 µM [1]. This positions its antiradical efficiency between that of the more potent 2-amino-4,6-di-tert-butylphenol (ADTBP) and the less effective o-aminophenol (AP).

Enzyme Inhibition Peroxidase Radical Scavenging

Derivatization Potential: Schiff Bases from 2-Amino-4-tert-butylphenol Yield High DPPH Radical Scavenging Activity

Schiff base derivatives synthesized from 2-amino-4-tert-butylphenol demonstrated potent DPPH radical scavenging activity. Compounds 1 and 2 achieved scavenging rates of 92.62% and 91.05%, respectively, which are comparable to the standard antioxidant Vitamin C (98.31%) at the same concentration of 1.0 mg/mL [1]. This indicates that the tert-butylphenol scaffold can be readily functionalized to create potent antioxidants.

Schiff Base Antioxidant DPPH Assay

Polymer Microstructure Control: The Tert-Butyl Group Directs Unique N-N Coupling Pathways

During oxidative polymerization, the voluminous tert-butyl substituent in 2-amino-4-tert-butylphenol promotes N-N coupling reactions in addition to the phenoxazine ring formation typical of o-aminophenol polymers [1]. This steric effect leads to a mixture of oligomers with up to 16 monomer units and a distinct microstructure compared to polymers derived from unsubstituted o-aminophenol.

Electropolymerization Conductive Polymer Oligomer Structure

4-Amino-2-(tert-butyl)phenol (CAS 4151-62-6): Proven Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of Standardized Total Antioxidant Activity (TAA) Test Kits

Based on the well-characterized inhibition constant (Ki = 1.26 × 10⁻⁴ M) in a pseudoperoxidase system [1], this compound can be employed as a calibrated reference inhibitor in commercial or research-grade test kits for quantifying the total antioxidant activity (TAA) of biological fluids, food extracts, and natural product isolates. Its intermediate potency provides a dynamic range suitable for a wide variety of sample types.

Precursor for High-Performance Polymeric Antioxidants and Stabilizers

The demonstrated ability to generate Schiff base derivatives with DPPH scavenging activity near that of vitamin C (91-93% at 1 mg/mL) [2] positions this compound as a strategic starting material for synthesizing novel, high-activity antioxidants. These derivatives can be tailored for use as stabilizers in polymers, lubricants, and personal care products, offering a verifiable performance upgrade over simpler phenol-based additives.

Monomer for Structure-Directed Synthesis of Conductive Polymers

The unique promotion of N-N coupling pathways during oxidative polymerization, attributed to the steric bulk of the tert-butyl group [3], enables the synthesis of poly(2-amino-4-tert-butylphenol) with a distinct microstructure. This polymer is a candidate for applications requiring specific conductive or electroactive properties, such as in sensors, corrosion protection coatings, or energy storage devices, where the controlled morphology can enhance performance.

Calibration Standard for Enzymatic and Free Radical Research

The compound's defined inhibition profile in peroxidase-catalyzed reactions (Ki = 78 µM against TMB oxidation) [4] makes it a valuable tool compound for calibrating and validating assays that investigate radical-mediated processes, enzyme kinetics, and the efficacy of novel antioxidant candidates. Its intermediate inhibition strength allows researchers to differentiate between weak and strong inhibitors with greater resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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